
2,3-Difluoro-6-trifluoromethylbenzaldehyde
説明
Synthesis Analysis
The synthesis of 2,3-Difluoro-6-trifluoromethylbenzaldehyde and related compounds involves various strategies. For instance, 2,6-Difluorobenzaldehyde can be prepared from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide, achieving a yield of 61.2% and purity of 98.1% under optimized conditions (Wang Ya-lou, 2004). This method highlights the potential pathways for synthesizing difluorinated benzaldehyde derivatives through halogen exchange reactions.
Molecular Structure Analysis
The molecular structure and conformation of difluorobenzaldehydes have been extensively studied. For example, the conformational and vibrational analysis of trifluoromethylbenzaldehydes reveals the preferred rotamers and the impact of fluorination on the molecular structure (Y. Sert, F. Ucun, M. Böyükata, 2008). Such studies are crucial for understanding the fundamental properties of 2,3-Difluoro-6-trifluoromethylbenzaldehyde at the molecular level.
Chemical Reactions and Properties
Difluorobenzaldehydes undergo various chemical reactions, reflecting their reactivity. For instance, 2-Hydroxybenzaldehydes can react with alkynes, alkenes, or allenes in the presence of a rhodium catalyst to yield 2-alkenoylphenols (Ken Kokubo et al., 1999). These reactions demonstrate the versatility of benzaldehydes in synthetic chemistry, including the potential transformations of 2,3-Difluoro-6-trifluoromethylbenzaldehyde.
科学的研究の応用
Environmental Biodegradability and Toxicity
Polyfluoroalkyl chemicals, which share structural similarities with 2,3-Difluoro-6-trifluoromethylbenzaldehyde, have been extensively studied for their environmental fate and effects. The biodegradability of these chemicals by microbial action in various environmental matrices has been a subject of interest due to their persistent and toxic profiles. Research indicates that microbial degradation can transform these substances into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising concerns about their ultimate environmental impact and necessitating further investigation into their biodegradability and toxicity (Liu & Avendaño, 2013).
Synthesis and Chemical Transformations
The use of trifluoromethanesulfonic acid (TfOH) in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon–carbon bonds, highlights the utility of fluorinated compounds in synthesizing new organic materials. These reactions benefit from the unique properties of fluorinated reagents, such as high protonating power and low nucleophilicity, which can lead to the efficient generation of cationic species from organic molecules (Kazakova & Vasilyev, 2017).
Environmental Persistence and Challenges
The persistence of per- and polyfluoroalkyl substances in the environment, along with their bioaccumulation and potential toxicity, underscores the importance of studying compounds like 2,3-Difluoro-6-trifluoromethylbenzaldehyde. Novel fluorinated alternatives are emerging as significant pollutants, and their environmental and health impacts require further research to assess their suitability as long-term replacements for legacy PFAS compounds (Wang et al., 2019).
Analytical and Antioxidant Applications
The development of analytical methods to determine antioxidant activity showcases the relevance of fluorinated compounds in enhancing the efficiency of these assays. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests leverage the chemical reactivity of compounds, potentially including fluorinated aldehydes, to assess antioxidant capacities in various samples. This area of research indicates the utility of fluorinated compounds in improving analytical methodologies and understanding antioxidant mechanisms (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHUUTUSTXSLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451289 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
CAS RN |
186517-43-1 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


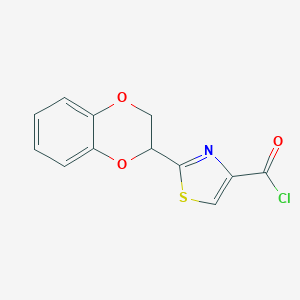
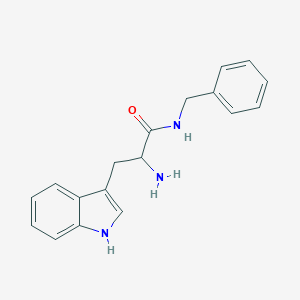
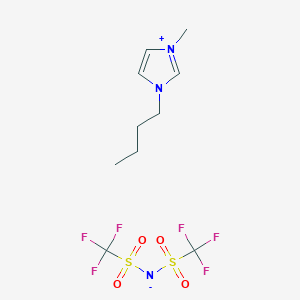
![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)
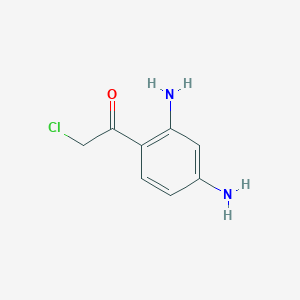

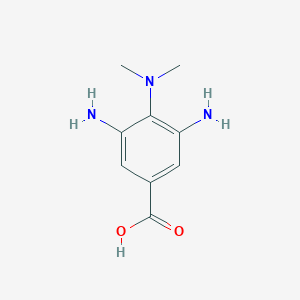


![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)
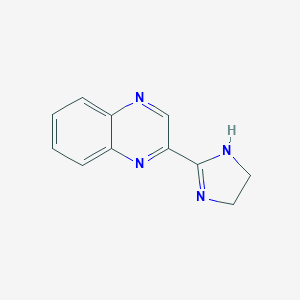
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)